molecular formula C8H13ClO2S B12314709 rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

Cat. No.: B12314709
M. Wt: 208.71 g/mol
InChI Key: UIUNVEMJQJCLHX-UHFFFAOYSA-N
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Description

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans: is a chemical compound with the molecular formula C8H13ClO2S. It is characterized by the presence of two cyclopropyl groups attached to an ethane backbone, with a sulfonyl chloride functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans typically involves the reaction of cyclopropyl-containing precursors with sulfonyl chloride reagents. One common method involves the use of cyclopropylcarbinol derivatives, which are reacted with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopropyl groups can lead to the formation of cyclopropyl ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water), temperature (0-50°C).

Major Products Formed:

    Substitution Reactions: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Cyclopropyl ketones, carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.

Biology: In biological research, this compound can be used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is useful in the development of bioconjugates and protein labeling techniques.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The unique structural features of the compound can be leveraged to design molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in target molecules. This reaction leads to the formation of covalent bonds, resulting in the modification of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Cyclopropylmethanesulfonyl chloride: Similar in structure but with a single cyclopropyl group.

    Cyclopropylsulfonyl chloride: Contains a cyclopropyl group directly attached to the sulfonyl chloride.

    Ethanesulfonyl chloride: Lacks the cyclopropyl groups, making it less sterically hindered.

Uniqueness: rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is unique due to the presence of two cyclopropyl groups, which impart steric hindrance and influence the compound’s reactivity. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it distinct from other sulfonyl chloride derivatives.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2

InChI Key

UIUNVEMJQJCLHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2CCS(=O)(=O)Cl

Origin of Product

United States

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